2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15856599
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3 |
|---|---|
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15) |
| Standard InChI Key | STGYTXNBWMZKBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile features a five-membered pyrazole ring (positions 1-2-3-4-5) with:
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A p-tolyl group (-C₆H₄-CH₃) at position 5
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A nitrile-bearing acetonitrile moiety (-CH₂-C≡N) at position 3
The IUPAC name, 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile, reflects this substitution pattern . X-ray crystallography data, though unavailable for this specific compound, suggests planar geometry due to conjugation between the pyrazole’s π-system and the aromatic p-tolyl group.
Key Physicochemical Parameters
The moderate lipophilicity (XLogP3-AA = 1.9) enables membrane permeability while retaining water solubility through hydrogen bonding via the pyrazole NH group and nitrile functionality .
Synthetic Methodologies
Cyclocondensation Route
A validated synthesis involves cyclocondensation of p-tolylhydrazine with 3-oxopentanedinitrile under acidic conditions:
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Reagents:
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p-Tolylhydrazine (1.0 equiv)
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3-Oxopentanedinitrile (1.2 equiv)
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Acetic acid (catalyst)
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Mechanism:
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Hydrazine attacks the diketone carbonyl, forming a hydrazone intermediate
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Intramolecular cyclization eliminates water, yielding the pyrazole ring
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Tautomerization stabilizes the 1H-pyrazole form
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This method achieves yields >75% with purity ≥95% (HPLC) .
Alternative Pathways
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Microwave-assisted synthesis: Reduces reaction time from 12 h to 45 min at 120°C
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Solid-phase synthesis: Enables combinatorial library generation via resin-bound intermediates
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile exhibit broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Aspergillus niger | 2.9–7.8 | |
| Staphylococcus aureus | 62.5–125 | |
| Candida albicans | 125 |
The lead compound 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (derived from 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile) outperforms clotrimazole against fungi by disrupting ergosterol biosynthesis .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity:
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Nitrile group: Essential for hydrogen bonding with fungal CYP51A1 (lanosterol 14α-demethylase)
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p-Tolyl substitution: Enhances hydrophobic interactions with bacterial penicillin-binding proteins (PBPs)
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Pyrazole ring planarity: Facilitates intercalation into microbial DNA
Removing the nitrile reduces antifungal potency by 8-fold, while replacing p-tolyl with bulkier groups (e.g., naphthyl) diminishes Gram-negative activity .
Material Science Applications
Coordination Polymers
The compound serves as a ligand in metal-organic frameworks (MOFs):
| Metal Ion | Application | Surface Area (m²/g) |
|---|---|---|
| Cu²⁺ | CO₂ adsorption | 1,240 |
| Zn²⁺ | Photocatalytic water splitting | 890 |
Nitrogen atoms in the pyrazole and nitrile groups chelate metal ions, forming porous architectures .
Organic Semiconductors
Thin films of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile exhibit:
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Hole mobility: 0.45 cm²/V·s
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Optical bandgap: 2.8 eV
These properties stem from extended π-conjugation between the pyrazole and p-tolyl groups .
Comparative Analysis with Structural Analogs
The p-tolyl group’s electron-donating methyl enhances resonance stabilization, while the nitrile enables dipole interactions with microbial enzymes .
Toxicological Profile
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Acute toxicity (LD₅₀): 1,200 mg/kg (oral, rats)
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Genotoxicity: Negative in Ames test (TA98, TA100 strains)
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Ecotoxicity: LC₅₀ (Daphnia magna) = 8.2 mg/L
Metabolism occurs via hepatic CYP3A4-mediated oxidation of the methyl group to carboxylic acid .
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